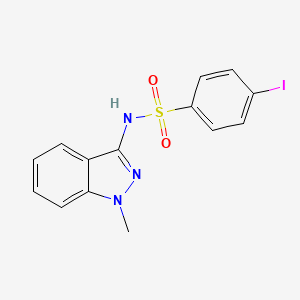![molecular formula C16H20BrN3O8 B1413469 tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate CAS No. 1929606-71-2](/img/structure/B1413469.png)
tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate
Descripción general
Descripción
Tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate (TNBBC) is a synthetic organic compound that has been used in a variety of scientific and laboratory applications. It is a colorless crystalline solid with a molecular weight of 488.3 g/mol and a melting point of 135-137°C. TNBBC is most commonly used as a reagent, catalyst, or intermediate for various reactions and processes.
Aplicaciones Científicas De Investigación
1. Crystal Structure Analysis
- Baillargeon et al. (2017) explored isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl carbamates. These studies contribute to understanding molecular interactions and properties in crystal engineering (Baillargeon et al., 2017).
2. Synthesis and Reactions of Silyl Carbamates
- Sakaitani and Ohfune (1990) discussed the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This research highlights the versatility of tert-butyl carbamates in synthetic chemistry (Sakaitani & Ohfune, 1990).
3. Antimicrobial Activity
- Ghoneim and Mohamed (2013) synthesized derivatives from tert-butyl carbazate, including tert-butyl carbamates, and evaluated their antimicrobial activity. This underscores the potential biomedical applications of these compounds (Ghoneim & Mohamed, 2013).
4. Deprotection and Acylation
- Pak and Hesse (1998) described the synthesis of tert-butyl carbamate derivatives and their selective deprotection and acylation. Such studies are significant for understanding functional group transformations in organic synthesis (Pak & Hesse, 1998).
5. Catalysis in Organic Synthesis
- Chankeshwara and Chakraborti (2006) researched the use of Indium(III) halides as catalysts for N-tert-butoxycarbonylation of amines, demonstrating the role of tert-butyl carbamates in facilitating efficient chemical reactions (Chankeshwara & Chakraborti, 2006).
6. Electrochemical Studies
- Miura and Muranaka (2006) conducted an electrochemical study of stable N-alkoxyarylaminyl radicals, including N-tert-butoxy derivatives. This provides insights into the electrochemical properties of tert-butyl carbamates (Miura & Muranaka, 2006).
7. Polymerization Initiators
- Allen and Bevington (1961) used di-tert. butyl peroxide as an initiator for the polymerization of styrene, providing an understanding of the role of tert-butyl groups in polymer science (Allen & Bevington, 1961).
Propiedades
IUPAC Name |
tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O8/c1-15(2,3)27-13(21)18(14(22)28-16(4,5)6)12-10(19(23)24)7-9(17)8-11(12)20(25)26/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCVNZGNTVTBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=C1[N+](=O)[O-])Br)[N+](=O)[O-])C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



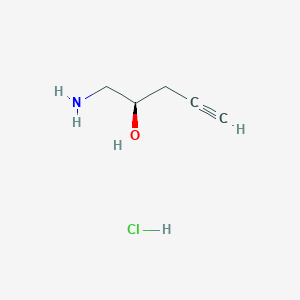
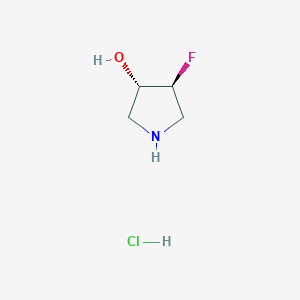
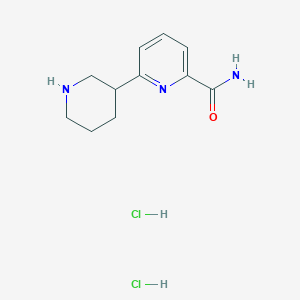

![4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B1413394.png)
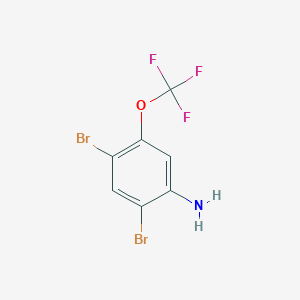
![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/structure/B1413399.png)

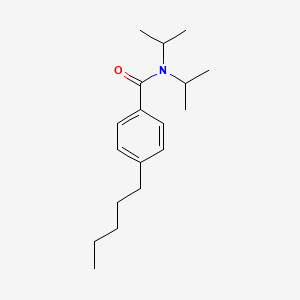
![3-[(2-Chloro-4-nitrophenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413403.png)
![3-[(4-Amino-2-methylphenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413404.png)
![2-Thia-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1413406.png)
![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride](/img/structure/B1413408.png)
